2-methyl-1,4-bis(methylsulfonyl)naphthalene
Overview
Description
2-methyl-1,4-bis(methylsulfonyl)naphthalene is an organic compound with the molecular formula C12H12O4S2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two methylsulfonyl groups attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,4-bis(methylsulfonyl)naphthalene typically involves the sulfonation of 2-methyl-1,4-dihydroxynaphthalene followed by methylation. The reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid for the sulfonation step, and methylating agents like dimethyl sulfate or methyl iodide for the methylation step.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1,4-bis(methylsulfonyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methyl-1,4-bis(methylsulfonyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-1,4-bis(methylsulfonyl)naphthalene involves its interaction with specific molecular targets and pathways. The sulfonyl groups can participate in various biochemical reactions, potentially leading to the inhibition of enzymes or the modulation of signaling pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 1,4-bis(methylsulfonyl)naphthalene
- 2-methyl-1,4-naphthoquinone
- 1,4-dimethoxynaphthalene
Uniqueness
2-methyl-1,4-bis(methylsulfonyl)naphthalene is unique due to the presence of both methyl and sulfonyl groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility and reactivity, compared to similar compounds. Its unique structure also allows for specific interactions in biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methyl-1,4-bis(methylsulfonyl)naphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4S2/c1-9-8-12(18(2,14)15)10-6-4-5-7-11(10)13(9)19(3,16)17/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVECFTZFTUGNLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)S(=O)(=O)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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